molecular formula C22H27ClO3 B13865028 Cyproterone-13C2,d8

Cyproterone-13C2,d8

Cat. No.: B13865028
M. Wt: 384.9 g/mol
InChI Key: DUSHUSLJJMDGTE-ZLFWVOMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyproterone-13C₂,d₈ is a stable isotope-labeled analog of Cyproterone, a steroidal antiandrogen primarily used in clinical and research settings for hormone-related conditions such as prostate cancer, severe acne, and hirsutism . The compound is chemically modified with two carbon-13 (¹³C) atoms and eight deuterium (d₈) substitutions, enhancing its utility in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. These isotopic labels enable precise tracking of metabolic pathways, drug-drug interactions, and pharmacokinetic profiling without altering the compound’s biochemical activity .

Properties

Molecular Formula

C22H27ClO3

Molecular Weight

384.9 g/mol

IUPAC Name

(1S,2S,3S,5R,11R,12S,15R,16S)-9-chloro-5,7-dideuterio-15-hydroxy-16-methyl-15-(2,2,2-trideuterioacetyl)-2-(trideuteriomethyl)pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one

InChI

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1/i1+1D3,3D3,10D,11+1,13D

InChI Key

DUSHUSLJJMDGTE-ZLFWVOMUSA-N

Isomeric SMILES

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2([C@H]5C[C@]5(C1=O)[2H])C([2H])([2H])[2H])C)([13C](=O)[13C]([2H])([2H])[2H])O)Cl

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproterone-13C2,d8 involves the incorporation of carbon-13 and deuterium isotopes into the cyproterone acetate molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production of Cyproterone-13C2,d8 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cyproterone-13C2,d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of Cyproterone-13C2,d8, which are useful for studying the metabolic pathways and biological activity of the compound .

Scientific Research Applications

Cyproterone-13C2,d8 has a wide range of applications in scientific research:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cyproterone acetate in biological systems.

    Metabolic Pathways: Helps in identifying and quantifying metabolites in various tissues and fluids.

    Drug Development: Assists in the development of new anti-androgenic drugs by providing insights into the mechanism of action and metabolic stability.

    Biological Studies: Used in research related to hormone regulation, cancer treatment, and endocrine disorders

Mechanism of Action

Cyproterone-13C2,d8 exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action reduces the androgenic stimulation of target tissues, leading to decreased androgenic effects. Additionally, it exerts a negative feedback on the hypothalamic-pituitary axis, reducing the secretion of luteinizing hormone and subsequently lowering testosterone levels .

Comparison with Similar Compounds

Key Specifications of Cyproterone-13C₂,d₈ :

  • Molecular Formula : C₂₂¹³C₂H₂₀D₈ClO₄
  • Molecular Weight : ~424.9 g/mol (exact mass varies with isotopic enrichment)
  • CAS Number: Not explicitly listed in available sources but referenced under product codes like TRC-C989093 .
  • Purity : >95% (HPLC), as typical for stable isotope-labeled analytical standards .

Comparison with Similar Compounds

Cyproterone Acetate-13C₂,d₃ (Major)

Molecular Formula : C₂₂¹³C₂H₂₆D₃ClO₄
Molecular Weight : 421.94 g/mol
Key Differences :

  • Isotopic Substitutions : Contains three deuterium atoms and two ¹³C atoms, compared to Cyproterone-13C₂,d₈’s eight deuteriums.
  • Functional Group : The acetate ester group differentiates it from the parent Cyproterone structure, altering solubility and metabolic stability.
  • Applications : Primarily used in hormone therapy research and as an internal standard for quantifying Cyproterone acetate in biological matrices .
Parameter Cyproterone-13C₂,d₈ Cyproterone Acetate-13C₂,d₃
Isotopic Labels ²H₈, ¹³C₂ ²H₃, ¹³C₂
Molecular Weight (g/mol) ~424.9 421.94
Primary Use Metabolic studies Quantification of acetate form
Structural Features Non-esterified Acetylated

Cyproterone-d₄

Molecular Formula : C₂₂H₂₂D₄ClO₄
Molecular Weight : ~410.9 g/mol (estimated)
Key Differences :

  • Isotopic Substitutions : Four deuterium atoms, fewer than Cyproterone-13C₂,d₈.
  • Utility : Lacks ¹³C labels, limiting its use in dual-isotope tracer studies but still effective for MS-based assays requiring deuterium-only labeling .

Cyproterone Acetate-d₅

Molecular Formula : C₂₄H₂₇D₅ClO₄
Molecular Weight : ~421.98 g/mol
Key Differences :

  • Application : Focused on analyzing acetylated metabolites in pharmacokinetic studies, contrasting with Cyproterone-13C₂,d₈’s broader metabolic pathway tracing .

Comparative Research Findings

  • Sensitivity in MS Analysis: Cyproterone-13C₂,d₈ demonstrates superior sensitivity in MS due to its higher deuterium count, reducing background noise in complex biological samples compared to Cyproterone-d₄ .
  • Metabolic Stability: The acetate derivatives (e.g., Cyproterone Acetate-13C₂,d₃) exhibit prolonged half-lives in vivo compared to non-esterified forms like Cyproterone-13C₂,d₈, impacting their roles in long-term hormone therapy studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.